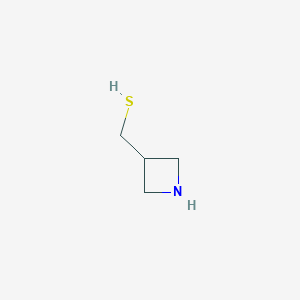

(Azetidin-3-yl)methanethiol

Description

Significance of Strained Four-Membered Nitrogen Heterocycles

Azetidines are four-membered saturated heterocycles containing a nitrogen atom. Their significance in organic chemistry stems largely from their inherent ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral geometry. This strain, while rendering them less stable than their five- or six-membered counterparts like pyrrolidine (B122466) and piperidine, is also the source of their unique reactivity. ambeed.commedchemexpress.com The relief of this strain provides a thermodynamic driving force for ring-opening reactions, making azetidines susceptible to attack by a variety of nucleophiles. ambeed.com This reactivity, which can be modulated by the substituents on the nitrogen and carbon atoms of the ring, allows for the stereocontrolled introduction of functionality and the construction of more complex molecular architectures.

The presence of the nitrogen atom within the four-membered ring also imparts polarity and basicity, influencing the molecule's physical and chemical properties. The nitrogen atom can be readily protonated or alkylated, and its lone pair of electrons can participate in various chemical transformations. The interplay between the ring strain and the electronic properties of the nitrogen atom defines the characteristic chemistry of azetidines.

Azetidines as Versatile Building Blocks and Structural Motifs in Chemical Synthesis

The unique reactivity of azetidines makes them highly versatile building blocks in organic synthesis. The controlled opening of the azetidine (B1206935) ring provides access to a range of functionalized acyclic amines, which are themselves important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. Furthermore, the azetidine ring itself is a key structural motif in a number of approved drugs and clinical candidates, where it can serve to impart conformational rigidity, improve pharmacokinetic properties, or act as a pharmacophore. chemrxiv.org

The ability to functionalize the azetidine ring at various positions further enhances its utility as a synthetic intermediate. The nitrogen atom can be protected with a variety of groups, allowing for selective reactions at the carbon atoms of the ring. Functional groups can be introduced at the C-3 position, for example, which can then be further elaborated to construct more complex molecules. The development of new synthetic methods for the preparation and functionalization of azetidines continues to be an active area of research, driven by the increasing importance of this heterocyclic scaffold in medicinal chemistry and materials science. acs.orgacs.orgsemanticscholar.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-ylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c6-3-4-1-5-2-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPRZOZSPMZDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azetidine Scaffolds

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring requires specific synthetic strategies. Key approaches include the formation of carbon-nitrogen or carbon-carbon bonds to close the ring, cycloaddition reactions that form two bonds simultaneously, rearrangement of other ring systems, and reduction of functionalized precursors.

Cyclization Reactions

Intramolecular cyclization is a fundamental and widely used method for synthesizing azetidines. This strategy typically involves the formation of a carbon-nitrogen bond through the nucleophilic displacement of a leaving group by an amine. acs.org The precursors are generally γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group such as a halide or a sulfonate ester.

A common challenge in these reactions is the competition with elimination reactions, which is influenced by the strain of the forming four-membered ring. acs.org Despite this, numerous effective cyclization protocols have been developed. For instance, arylglycine derivatives have been successfully cyclized to azetidines using (2-bromoethyl)sulfonium triflate in a mild procedure. organic-chemistry.org Another significant advancement is the palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from picolinamide-protected amine substrates. rsc.org

| Precursor Type | Reagents/Conditions | Product | Yield | Reference |

| Arylglycine derivatives | (2-Bromoethyl)sulfonium triflate | 1,3-Disubstituted azetidines | - | organic-chemistry.org |

| Picolinamide (B142947) (PA) protected amines | Palladium(II) catalyst, oxidant (benziodoxole tosylate), additive (AgOAc) | Functionalized azetidines | - | rsc.org |

| 2-Substituted-1,3-propanediols | In situ generated bis-triflates, primary amines | 1,3-Disubstituted azetidines | - | organic-chemistry.org |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic systems as they can form multiple bonds in a single step with high stereoselectivity. For azetidine synthesis, [2+2] and [3+1] cycloadditions are particularly prominent.

The aza-Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene, yielding an azetidine. rsc.orgsemanticscholar.org This method is considered one of the most efficient ways to prepare functionalized azetidines. rsc.org The reaction can be initiated by direct UV irradiation or through the use of a photosensitizer in a visible-light-mediated process. rsc.orgrsc.org The use of visible light photocatalysts, such as iridium complexes, has expanded the scope and applicability of this reaction under milder conditions. springernature.comchemrxiv.org

Challenges associated with this reaction include the competing E/Z isomerization of imines and potential side reactions. semanticscholar.orgresearchgate.net To overcome these limitations, many successful examples utilize cyclic imines or imine equivalents like oximes and sulfonylimines. semanticscholar.orgacs.orgnih.gov For example, visible-light-mediated aza-Paternò-Büchi reactions of acyclic ketone-derived sulfonylimines with styrenes and dienes have been developed to produce 2,2-disubstituted monocyclic azetidines. acs.org

| Imine Component | Alkene Component | Conditions | Product | Yield | Reference |

| 2-Isoxazoline-3-carboxylates | Alkenes | Visible light, Ir(III) photocatalyst | Functionalized azetidines | Up to 99% | rsc.orgspringernature.com |

| Acyclic ketone-derived sulfonylimines | Styrenes, dienes | Visible light | 2,2-Disubstituted monocyclic azetidines | High | acs.org |

| Cyclic oximes | Alkenes | Visible light, triplet energy transfer | Highly functionalized azetidines | Up to 99% | springernature.com |

| N-arylsulfonylimines | Alkenes | Energy transfer | Azetidines | High | nih.gov |

Asymmetric [3+1]-cycloaddition reactions provide a powerful route to enantiomerically enriched azetidines. These reactions typically involve the combination of a three-atom component and a one-atom component. A notable example is the copper(I)-catalyzed reaction between silyl-protected enoldiazoacetates and imido-sulfur ylides. nih.govnih.gov This method allows for the synthesis of all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids with high yield and stereocontrol. nih.govnih.gov

Another approach involves the enantioselective [3+1]-cycloaddition of donor-acceptor (D-A) aziridines with isocyanides, catalyzed by a chiral N,N′-dioxide/Mg(II) complex. acs.org This reaction proceeds under mild conditions and provides a facile route to enantioenriched exo-imido azetidines in good to excellent yields and high enantioselectivity. acs.orgresearchgate.net

| Three-Atom Component | One-Atom Component | Catalyst/Conditions | Product | Yield/ee | Reference |

| Silyl-protected Z-γ-substituted enoldiazoacetates | Imido-sulfur ylides | Chiral sabox copper(I) catalyst | All-cis tetrasubstituted azetidine-2-carboxylic acids | High yield, high stereocontrol | nih.govnih.gov |

| Donor-Acceptor (D-A) aziridines | Isocyanides | Chiral N,N′-dioxide/Mg(II) complex | Enantioenriched exo-imido azetidines | Up to 99% yield, up to 94% ee | acs.org |

Ring Contraction Approaches

Ring contraction of five-membered heterocycles, such as pyrrolidinones, offers a viable pathway to azetidine derivatives. rsc.orgmagtech.com.cn A robust method involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov In this process, various nucleophiles like alcohols, phenols, or anilines can be incorporated into the resulting α-carbonylated N-sulfonylazetidines. acs.orgnih.gov The reaction is typically promoted by a base such as potassium carbonate. organic-chemistry.orgacs.org The mechanism is proposed to involve a nucleophilic attack on the amide carbonyl, leading to N–C(O) bond cleavage, followed by an intramolecular S_N2 cyclization that displaces the α-bromide. rsc.orgacs.org

| Starting Material | Nucleophile | Base/Conditions | Product | Yield | Reference |

| α-Bromo N-sulfonylpyrrolidinones | Alcohols, Phenols, Anilines | K₂CO₃, MeCN/MeOH, 60 °C | α-Carbonylated N-sulfonylazetidines | High | rsc.orgacs.orgnih.gov |

Reductive Methods (e.g., from Azetidin-2-ones)

The reduction of readily available azetidin-2-ones, also known as β-lactams, is one of the most frequently used methods for synthesizing azetidines. magtech.com.cnacs.org This approach is favored due to the wide availability of β-lactams and the efficiency of the reduction process. acs.org

Various reducing agents can be employed, with the choice of reagent sometimes influencing the reaction outcome. Reagents like diborane (B8814927) in tetrahydrofuran, lithium aluminum hydride (LiAlH₄), and alanes are effective for converting N-substituted azetidin-2-ones to the corresponding azetidines, generally with retention of stereochemistry. acs.org However, the use of LiAlH₄ can sometimes lead to cleavage of the β-lactam ring (1,2-fission) instead of direct reduction of the carbonyl group, particularly with N-unsubstituted or N-aryl-substituted β-lactams. acs.orgnih.gov

| Starting Material | Reducing Agent | Product | Outcome | Reference |

| N-Substituted azetidin-2-ones | Diborane, LiAlH₄, Alanes | N-Substituted azetidines | Facile reduction, good yield, stereochemistry retained | acs.org |

| 4-(1-Haloalkyl)azetidin-2-ones | LiAlH₄ | 2-(1-Alkoxy-2-hydroxyethyl)aziridines | 1,2-Fission of β-lactam core | acs.orgnih.gov |

| 4-(2-Haloalkyl)azetidin-2-ones | LiAlH₄ | 2-(1-Alkoxy-2-hydroxyethyl)azetidines | 1,2-Fission and rearrangement | acs.orgnih.gov |

Intramolecular Aminolysis of Epoxy Amines

A notable method for forming the azetidine ring is through the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.orgnih.govresearchgate.net This strategy involves a nitrogen-based nucleophile attacking an epoxide within the same molecule to forge the heterocyclic ring.

Recent research has highlighted the use of Lewis acid catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), to promote the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, yielding azetidines. nih.govfrontiersin.orgnih.gov This catalytic reaction demonstrates tolerance to a range of functional groups, including those that are sensitive to acid or are Lewis basic. nih.govnih.gov The choice of solvent and reaction temperature is critical; for instance, refluxing in 1,2-dichloroethane (B1671644) (DCE) has been shown to be effective. frontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate or product influences the regioselectivity of the aminolysis, favoring the formation of the azetidine ring from cis-epoxy amines. nih.gov This method represents a significant advancement for creating functionalized azetidines that can serve as precursors for compounds like (azetidin-3-yl)methanethiol. frontiersin.org

Functionalization and Derivatization of Pre-formed Azetidines

Once the azetidine core is synthesized, its utility is expanded through various functionalization reactions that introduce diverse substituents.

Direct C(sp³)–H Functionalization

Directly modifying the C(sp³)–H bonds of the azetidine ring is a powerful and efficient strategy that avoids lengthy synthetic sequences involving pre-functionalized substrates. rsc.org Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has proven effective for synthesizing azetidines and other saturated nitrogen heterocycles. rsc.orgacs.org These reactions often utilize a directing group to guide the catalyst to the desired C–H bond. thieme-connect.com For example, picolinamide (PA) protected amines can undergo intramolecular C–H amination at the γ-position to form the azetidine ring. acs.org This approach is valued for its use of unactivated C–H bonds, including those of methyl groups, as functional handles in synthesis. acs.org The development of such methods allows for the late-stage functionalization of complex molecules, which is highly desirable in drug discovery programs. rsc.orgresearchgate.net

Electrophilic Azetidinylation Strategies

Electrophilic azetidinylation provides a modular approach for installing the azetidine motif onto various nucleophiles. rsc.orgrsc.org This strategy leverages highly reactive azetidine-based reagents that can be coupled with a wide array of nucleophilic partners. rsc.orgchemrxiv.org Recently developed reagents, such as azetidinyl trichloroacetimidates (ATAs) and azetidinyl o-alkynylbenzoates (AABs), have been shown to be effective for the direct attachment of azetidine rings. rsc.org These methods are inspired by well-established glycosylation techniques and allow for the "any-stage" installation of the azetidine moiety. rsc.org Another class of reagents, oxetane (B1205548) and azetidine sulfonyl fluorides (OSFs and ASFs), can act as precursors to carbocations under mild thermal conditions, which then couple with a broad range of nucleophiles. acs.org These strategies simplify the synthesis of medicinally relevant structures and provide facile access to azetidine analogues of known bioactive compounds. rsc.orgrsc.org

Nucleophilic Displacement Reactions

Nucleophilic displacement is a fundamental and widely used method for functionalizing the azetidine ring. This typically involves a 3-hydroxyazetidine precursor, where the hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate). Subsequent reaction with a nucleophile allows for the introduction of various functionalities. scispace.com To synthesize this compound specifically, a common route involves using a protected 3-mercaptoazetidine derivative. For instance, a practical synthesis of a key intermediate for the oral carbapenem, L-084, which features a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety, was achieved via a Bunte salt intermediate derived from N-benzyl-3-hydroxyazetidine. nih.gov This highlights the industrial applicability of nucleophilic displacement for creating complex azetidine-containing molecules.

Aza-Michael Addition Approaches

The aza-Michael addition is a versatile C–N bond-forming reaction that can be applied to the synthesis and functionalization of azetidines. mdpi.comresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net A general approach has been developed for preparing new heterocyclic amino acid-like building blocks by reacting methyl 2-(azetidin-3-ylidene)acetate with various heterocyclic amines. mdpi.comnih.gov This method has been used to synthesize a variety of functionalized 3-substituted 3-(acetoxymethyl)azetidines. researchgate.netnih.gov The reaction is often catalyzed by a base like DBU and proceeds in a polar aprotic solvent such as acetonitrile. mdpi.com This strategy has been successfully applied to a range of heterocyclic amines, including azetidine itself, piperidine, and various aromatic heterocycles like imidazole (B134444) and triazole. mdpi.com

Below is a table summarizing the types of heterocyclic amines used in aza-Michael additions with methyl (N-Boc-azetidin-3-ylidene)acetate and the corresponding yields. mdpi.com

| Nucleophilic Heterocycle | Product | Yield (%) |

| Azetidine | 1,3'-Biazetidine derivative | 64 |

| 3-Hydroxyazetidine | 3-Hydroxy-1,3'-biazetidine derivative | 62 |

| Piperidine | 1-(Azetidin-3-yl)piperidine derivative | 75 |

| 4-Hydroxypiperidine | 3-(4-Hydroxypiperidin-1-yl)azetidine derivative | 75 |

| Imidazole | Azetidine-imidazole derivative | 53 |

| Benzimidazole | Azetidine-benzimidazole derivative | 56 |

| Indole | Azetidine-indole derivative | 55 |

Asymmetric Synthesis of Chiral Azetidine Derivatives

Given the importance of stereochemistry in pharmacology, the development of methods for the asymmetric synthesis of chiral azetidines is crucial. researchgate.net Chiral azetidine-derived ligands and organocatalysts have been effectively used to induce asymmetry in various chemical reactions. researchgate.netresearchgate.net

One powerful strategy involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, which can direct the stereochemical outcome of key bond-forming steps. beilstein-journals.org For example, the highly diastereoselective addition of ester enolates to chiral N-tert-butanesulfinyl aldimines, followed by reduction and intramolecular cyclization, can produce chiral 1-substituted 2-azaspiro[3.3]heptanes. beilstein-journals.org Another approach is the copper(I)-catalyzed asymmetric [3+1]-cycloaddition of imido-sulfur ylides with metallo-enolcarbenes to generate chiral azetine-2-carboxylates, which can then be stereoselectively hydrogenated to yield tetrasubstituted azetidines. nih.govnih.gov Furthermore, organocatalytic methods, such as the phase-transfer-catalyzed aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones using a quinidine-based catalyst, have been shown to provide chiral N-substituted azetidines with excellent enantioselectivities. nih.gov These asymmetric methodologies provide access to enantiomerically enriched azetidine building blocks essential for the synthesis of chiral drugs. beilstein-journals.orgnih.gov

Chiral Auxiliaries and Ligand-Mediated Approaches

The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity in the synthesis of azetidines. This approach involves covalently attaching a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent ring-forming or functionalization reaction. After the desired stereocenter is set, the auxiliary can be cleaved to afford the enantioenriched product.

A prominent example involves the use of α-methylbenzylamine as a chiral auxiliary for the asymmetric preparation of azetidine-2-carboxylic acid. nih.gov This method provides a practical route to both enantiomers of this important building block from inexpensive starting materials. nih.gov Similarly, (S)-1-phenylethylamine has been employed as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br C₂-symmetric azetidines derived from these dicarboxylic acids have themselves been prepared to act as chiral auxiliaries in subsequent asymmetric alkylation reactions. rsc.orgcapes.gov.br

Another widely used class of auxiliaries is the chiral tert-butanesulfinamides. A general and scalable three-step method utilizes these auxiliaries to control diastereoselectivity in the formation of C2-substituted azetidines. acs.org The reaction of various Grignard reagents with N-sulfinyl-α-chloro-acetamides produces chiral chlorosulfinamide products with good to excellent diastereoselectivity, which then undergo intramolecular cyclization to yield the protected azetidines. acs.org The choice of either the (R)- or (S)-sulfinamide allows for the selective production of the desired product stereoisomer. acs.org This methodology has also been adapted for a flexible synthesis of chiral azetidin-3-ones through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from (R)-tert-butanesulfinamide. nih.gov

Ligand-mediated approaches involve the use of a chiral ligand to coordinate with a metal catalyst, creating a chiral environment that influences the stereochemical course of the reaction. Much effort has been dedicated to synthesizing optically pure azetidines to serve as chiral ligands for metal-catalyzed reactions. acs.org For instance, C₂-symmetric azetidine diols have been synthesized and their corresponding methyl and benzyl (B1604629) ethers were used as chiral auxiliaries in the asymmetric alkylation of propionamides, achieving good diastereoselectivity. acs.org In a different approach, a novel chiral ligand synthesized from azetidine and (R)-BINOL has been used to form an in situ generated magnesium catalyst for the asymmetric ring-opening of aziridines with tetrazoles, yielding desymmetrized products with high enantioselectivity. researchgate.net

Copper(I) catalysis in conjunction with chiral ligands has proven effective for constructing complex azetidines. A highly enantioselective synthesis of 2-azetine-carboxylates was achieved via a [3+1]-cycloaddition of enoldiazoacetates and N-arylimido sulfur ylides, catalyzed by a copper(I)/chiral sabox complex. nih.govnsf.gov The resulting tetrasubstituted azetines can be stereoselectively hydrogenated to the corresponding all-cis azetidine-2-carboxylates. nih.govnsf.gov

Table 1: Examples of Chiral Auxiliary and Ligand-Mediated Syntheses of Azetidines

| Auxiliary/Ligand | Reaction Type | Product Type | Diastereomeric/Enantiomeric Excess | Ref |

| (S)-1-Phenylethylamine | Intramolecular Cyclization | Azetidine-2,4-dicarboxylic acids | Configuration assigned by X-ray | rsc.orgcapes.gov.br |

| (R)-tert-Butanesulfinamide | Intramolecular Cyclization | C2-Substituted Azetidines | 79:21 to >95:5 dr | acs.org |

| (R)-tert-Butanesulfinamide | Gold-Catalyzed Oxidative Cyclization | Chiral Azetidin-3-ones | >98% ee | nih.gov |

| Azetidine diol ethers | Asymmetric Alkylation | Alkylated Propionamides | 79-81% de | acs.org |

| Chiral sabox ligand | Copper(I)-Catalyzed [3+1] Cycloaddition | Tetrasubstituted Azetine-2-carboxylates | up to >99% ee | nih.govnsf.gov |

| Azetidine-(R)-BINOL ligand | Magnesium-Catalyzed Desymmetrization | Ring-opened Aziridines | Good enantioselectivities | researchgate.net |

Enantioselective Desymmetrization Reactions

Enantioselective desymmetrization of prochiral or meso compounds is a powerful strategy for accessing chiral building blocks. ingentaconnect.comua.esresearchgate.net This approach involves the selective reaction of one of two enantiotopic functional groups in a symmetrical substrate, often through catalysis, to generate a chiral, non-racemic product. In the context of azetidine synthesis, this typically involves the asymmetric ring-opening of a meso-azetidine. ua.esresearchgate.net

Despite the kinetic stability and lower ring strain of azetidines compared to aziridines, which makes ring-opening reactions more challenging, successful catalytic asymmetric desymmetrizations have been developed. rsc.orgacs.org A key breakthrough was the desymmetrization of N-acyl-azetidines with thiol nucleophiles, catalyzed by a BINOL-derived chiral phosphoric acid. rsc.orgacs.org The reaction proceeds smoothly with a low catalyst loading (5 mol%) and affords the ring-opened products with excellent enantioselectivity (>90% ee) for a broad scope of azetidine substrates. rsc.org Mechanistic studies suggest the reaction is governed by the Curtin-Hammett principle, proceeding through a switchable activation of the azetidine ring by the chiral phosphoric acid catalyst. rsc.orgacs.org

This strategy has been expanded to other systems. For example, a magnesium-catalyzed asymmetric ring-opening of meso-aziridines using substituted tetrazoles as nucleophiles has been reported, which is relevant as aziridines are precursors to azetidines. researchgate.net This reaction utilizes a chiral ligand derived from azetidine and (R)-BINOL, highlighting the utility of azetidine-based structures in asymmetric catalysis. researchgate.net

The desymmetrization approach is not limited to ring-opening reactions. Enzymatic processes can also be employed. For instance, porcine pancreatic lipase (B570770) (PPL) immobilized on celite has been used for the elegant enzymatic resolution of a racemic azetidine diol. acs.org Such biocatalytic methods offer a complementary route to enantioenriched azetidine derivatives. mdpi.com

Table 2: Selected Enantioselective Desymmetrization Reactions for Azetidine Scaffolds

| Substrate | Catalyst/Enzyme | Nucleophile/Reaction | Enantiomeric Excess (ee) | Ref |

| N-(3,4,5-trimethoxybenzoyl)azetidines | BINOL-type chiral phosphoric acid | 2-Mercaptobenzothiazole derivatives | >90% ee | rsc.org |

| meso-Aziridines | Mg(II)/Azetidine-(R)-BINOL ligand | Substituted Tetrazoles | Good enantioselectivities | researchgate.net |

| Racemic Azetidine diol | Porcine Pancreatic Lipase (PPL) | Enzymatic Resolution | Optically pure diol obtained | acs.org |

Stereoselective Cycloadditions for Chiral Azetidines

Cycloaddition reactions provide a direct and atom-economical method for constructing the azetidine ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with the potential to create multiple stereocenters in a single step.

The [2+2] cycloaddition of imines and ketenes, known as the Staudinger reaction, is a classic method for synthesizing β-lactams (azetidin-2-ones), which are versatile precursors to azetidines via reduction. acs.orgresearchgate.net The stereochemical outcome of this reaction can be controlled by using chiral auxiliaries on either the imine or the ketene (B1206846) precursor. For example, the cycloaddition between chiral tricarbonyl(η⁶-arene)chromium(0) complexed imines and phthalimidoketene yields complexed 3-phthalimido-2-azetidinones with controlled stereochemistry. researchgate.net

More recently, photochemical [2+2] cycloadditions have emerged as a powerful tool. A visible-light-mediated aza-Paternò-Büchi reaction between 2-isoxazoline-3-carboxylates (as oxime precursors) and alkenes has been developed, using an Iridium(III) photocatalyst to promote the reaction via triplet energy transfer. rsc.org This method provides access to functionalized azetidines under mild conditions. rsc.org

Beyond [2+2] reactions, [3+1] cycloadditions offer an alternative route. An enantioselective [3+1] cycloaddition of racemic donor-acceptor aziridines with isocyanides has been achieved using a chiral N,N'-dioxide/Mg(II) complex as the catalyst. acs.org This reaction provides a facile pathway to enantioenriched exo-imido azetidines in high yields and with high enantioselectivity (up to 94% ee). acs.org Another notable example is the copper(I)-catalyzed [3+1] cycloaddition between metallo-enolcarbenes (derived from enoldiazoacetates) and imido-sulfur ylides. nih.govnsf.gov This asymmetric process, employing a chiral sabox ligand, yields highly functionalized, tetrasubstituted 2-azetine-carboxylates, which can be subsequently reduced to the corresponding chiral azetidines with complete stereocontrol. nih.govnsf.gov

Table 3: Overview of Stereoselective Cycloaddition Reactions for Azetidine Synthesis

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Stereoselectivity | Ref |

| [2+2] Staudinger | Chiral Cr(CO)₃-complexed imines + Phthalimidoketene | N/A | 3-Phthalimido-2-azetidinones | Stereoselective | researchgate.net |

| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates + Alkenes | Ir(III) photocatalyst / Blue light | Functionalized Azetidines | N/A | rsc.org |

| [3+1] Cycloaddition | Donor-Acceptor Aziridines + Isocyanides | Chiral N,N'-dioxide/Mg(II) | exo-Imido Azetidines | up to 94% ee | acs.org |

| [3+1] Cycloaddition | Enoldiazoacetates + Imido-sulfur ylides | Cu(I)/chiral sabox ligand | Tetrasubstituted 2-Azetine-carboxylates | up to >99% ee | nih.govnsf.gov |

Reactivity Profile of Azetidine Ring Systems

Strain-Driven Reactivity Characteristics

The chemical reactivity of azetidines is fundamentally driven by the inherent strain within the four-membered ring. rsc.orgresearchwithrutgers.com This ring strain, estimated to be approximately 25.4 kcal/mol, is a critical factor that predisposes the molecule to reactions that relieve this strain, primarily through ring-opening. rsc.org This value is intermediate between that of the highly strained and less stable aziridines (approx. 27.7 kcal/mol) and the relatively strain-free pyrrolidines (approx. 5.4 kcal/mol). rsc.org

This intermediate level of strain energy endows azetidines with a unique combination of properties: they are stable enough for facile handling and isolation, yet sufficiently activated to undergo selective transformations under appropriate conditions. rsc.orgresearchgate.net The strain arises from bond angle distortion and torsional strain, making the σ-bonds within the ring susceptible to cleavage. rsc.org This "strain-release" principle is the cornerstone of azetidine (B1206935) chemistry, enabling their use as precursors for a variety of more complex, functionalized amine structures. rsc.orgbris.ac.uk The balance between stability and reactivity allows for controlled, chemoselective ring-opening, making azetidines valuable building blocks in synthetic chemistry. rsc.orgrsc.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 researchgate.net |

Ring-Opening Reactions

Ring-opening reactions are the most characteristic transformations of azetidines, driven by the release of ring strain. magtech.com.cnresearchgate.net These reactions can be initiated by a variety of reagents and conditions, leading to the formation of functionalized acyclic amines. nih.gov

Azetidines, particularly when activated by an electron-withdrawing group on the nitrogen atom or by conversion to a quaternary azetidinium salt, are susceptible to nucleophilic attack. magtech.com.cnrsc.org This process involves the cleavage of a carbon-nitrogen bond.

Heteroatom nucleophiles such as thiols, alcohols, and amines can effectively open the azetidine ring. rsc.orgrsc.orgnih.gov For instance, lanthanoid(III) trifluoromethanesulfonates have been shown to catalyze the regioselective introduction of alcohols and thiols into related epoxy systems, a principle that extends to the aminolysis of epoxides for azetidine synthesis. frontiersin.orgnih.gov The activation of the nitrogen atom is often crucial, as the decreased electronegativity of nitrogen (compared to oxygen) can otherwise hinder nucleophilic attack. rsc.org In many cases, the azetidine ring must be activated, for example by a sulfonyl group, to facilitate attack by nucleophiles. rsc.org The reaction with these nucleophiles typically proceeds via an SN2 mechanism, resulting in the formation of γ-substituted amines. iitk.ac.in

The azetidine ring can be opened under acidic conditions, which typically involves the protonation of the ring nitrogen. nih.gov This protonation enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack, even by weaker nucleophiles. nih.govacs.org Lewis acids can also be employed to activate the azetidine ring towards ring-opening. magtech.com.cniitk.ac.in

The mechanism often involves the formation of an azetidinium ion, which is then attacked by a nucleophile. acs.org In some cases, particularly with 2-aryl substituted azetidines, the C-N bond can cleave to form a carbocation intermediate, which is then trapped by a nucleophile. acs.org The stability of this carbocation can influence the reaction's feasibility and regioselectivity. The rate of decomposition and ring-opening is sensitive to pH, with more rapid reactions occurring at lower pH values. nih.gov For example, a series of N-substituted azetidines were shown to undergo acid-mediated intramolecular ring-opening decomposition via nucleophilic attack of a pendant amide group. nih.gov

A proposed mechanism for the acid-mediated ring expansion of azetidine carbamates involves protonation of the azetidine nitrogen, followed by C–N bond cleavage to form a carbocation intermediate. acs.org This intermediate is subsequently trapped by the carbamate's oxygen atom. acs.org

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is a critical aspect of their chemistry and is governed by a combination of electronic and steric factors. magtech.com.cnresearchgate.net

Electronic Effects : Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn Therefore, in azetidines with 2-substituents that can stabilize a carbocation (e.g., aryl, vinyl, or acyl groups), the nucleophile preferentially attacks the C2 position. magtech.com.cnresearchgate.net This is because these unsaturated groups can stabilize the transition state through conjugation. magtech.com.cn

Steric Effects : In the absence of strong electronic directing groups, such as in 2-alkylazetidines, steric hindrance becomes the dominant factor. magtech.com.cn Bulky or strong nucleophiles will preferentially attack the less substituted carbon atom (C4), following a more traditional SN2 pathway. magtech.com.cnresearchgate.net

Stereoselectivity is also a key feature of these reactions. nih.gov The ring-opening of chiral azetidines often proceeds with inversion of configuration at the carbon center being attacked, which is consistent with an SN2-type mechanism. iitk.ac.in This stereochemical outcome is highly valuable for the synthesis of enantiomerically pure, polysubstituted linear amines. nih.gov Highly enantioselective ring-opening reactions have been developed using chiral hydrogen-bond donor catalysts, which can control the stereochemical outcome by stabilizing the transition state. acs.org

Ring-Expansion Reactions to Larger Heterocycles

Azetidines can serve as synthons for the construction of larger, more complex heterocyclic systems through ring-expansion reactions. rsc.orgmagtech.com.cn These transformations leverage the strain of the four-membered ring to drive the formation of five-, six-, or even larger-membered rings. magtech.com.cnresearchgate.net

One common strategy involves the reaction of azetidines with diazo compounds in the presence of a copper catalyst, leading to the formation of pyrrolidines via a rsc.orgnih.gov-Stevens rearrangement of an intermediate ammonium (B1175870) ylide. nih.gov A rhodium-catalyzed reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines can result in a [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov Furthermore, rhodium catalysts have been employed in the ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids to produce 4-aryl-4,5-dihydropyrrole-3-carboxylates. nih.govacs.org This process occurs through a domino conjugate addition followed by an N-directed C(sp³)–H activation. nih.gov

Acid-mediated ring expansions are also possible. For example, 2,2-disubstituted azetidine carbamates can undergo ring expansion in the presence of a Brønsted acid like trifluoroacetic acid (TFA) to form 6,6-disubstituted 1,3-oxazinan-2-ones in high yields. acs.org

| Starting Material | Reagent/Catalyst | Product Heterocycle | Reaction Type |

|---|---|---|---|

| Azetidine | Diazo compound / Cu catalyst | Pyrrolidine | rsc.orgnih.gov-Stevens Rearrangement nih.gov |

| 2-(Azetidin-3-ylidene) acetate | Aryl boronic acid / Rh catalyst | 4,5-Dihydropyrrole | Domino Conjugate Addition/C-H Activation nih.gov |

| Azetidine carbamate | Brønsted Acid (TFA) | 1,3-Oxazinan-2-one | Acid-mediated Ring Expansion acs.org |

Transition Metal-Catalyzed Transformations of Azetidines

Transition metal catalysis has significantly broadened the scope of azetidine chemistry, enabling transformations that are otherwise difficult to achieve. rsc.org Palladium and rhodium are among the most utilized metals for these reactions.

Palladium-catalyzed reactions have been developed for the synthesis of N-aryl azetidines via cross-coupling of aryl bromides with azetidine itself. thieme-connect.comresearchgate.net Importantly, ring cleavage does not typically occur under these N-arylation conditions. thieme-connect.com Furthermore, palladium catalysis is effective for intramolecular C(sp³)–H amination to synthesize functionalized azetidines. rsc.orgacs.org Picolinamide-directed C–H arylation of systems containing an azetidine moiety has also been reported. acs.org

Rhodium catalysis has proven versatile for various azetidine transformations. Rhodium(II) catalysts can mediate reactions between azetidine-2,3-diones, ethyl diazoacetate, and alcohols to form 3-substituted-3-hydroxy-β-lactams. acs.org As mentioned previously, rhodium catalysts are also key in ring-expansion reactions. nih.govacs.org These reactions can proceed via domino mechanisms involving conjugate addition and subsequent inert-bond activation, showcasing the intricate reaction pathways accessible with transition metal catalysis. thieme-connect.deresearchgate.net

Synthetic Approaches to Azetidin 3 Yl Methanethiol and Its Structural Analogues

Direct Synthesis of the (Azetidin-3-yl)methanethiol Core

The direct synthesis of the this compound core focuses on preparing the fundamental azetidine (B1206935) ring with the thiol-bearing methyl group already in place or installed through a direct precursor.

A common and versatile approach to substituted azetidines begins with readily available azetidin-3-ol (B1332694) or, more directly for the target molecule, (azetidin-3-yl)methanol. This strategy relies on the conversion of the hydroxyl group into a more effective leaving group, thereby facilitating nucleophilic substitution with a sulfur-containing nucleophile.

The synthesis typically begins with an N-protected (azetidin-3-yl)methanol. The nitrogen of the azetidine ring is protected to prevent it from acting as a competing nucleophile and to enhance the stability of the ring. The hydroxyl group of the precursor is then activated by converting it into a sulfonate ester, such as a mesylate or tosylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The resulting sulfonate is an excellent leaving group.

The activated intermediate, (N-protected-azetidin-3-yl)methyl methanesulfonate (B1217627) or tosylate, is then subjected to nucleophilic substitution with a sulfur nucleophile. A common choice is potassium thioacetate (B1230152) (KSAc). The reaction proceeds via an SN2 mechanism, displacing the sulfonate and forming the corresponding S-((N-protected-azetidin-3-yl)methyl) ethanethioate. The final step is the hydrolysis of the thioacetate group under basic or acidic conditions to unveil the free thiol, yielding the N-protected this compound. Subsequent removal of the nitrogen protecting group affords the target compound.

Table 1: Key Transformations in Synthesis via Azetidinol Precursors

| Step | Reactant | Reagents | Intermediate/Product |

| Protection | (Azetidin-3-yl)methanol | Boc₂O or Cbz-Cl | N-Boc- or N-Cbz-(azetidin-3-yl)methanol |

| Activation | N-Protected (azetidin-3-yl)methanol | MsCl or TsCl, Base | N-Protected (azetidin-3-yl)methyl mesylate/tosylate |

| Substitution | N-Protected (azetidin-3-yl)methyl mesylate/tosylate | Potassium Thioacetate (KSAc) | N-Protected S-((azetidin-3-yl)methyl) ethanethioate |

| Deprotection (Thiol) | N-Protected S-((azetidin-3-yl)methyl) ethanethioate | NaOH or HCl (aq) | N-Protected this compound |

| Deprotection (Amine) | N-Protected this compound | TFA or H₂/Pd | This compound |

An alternative route employs S-alkylthiosulfates, commonly known as Bunte salts, as stable, odorless, and water-soluble thiol precursors. mdpi.com This method is particularly useful for introducing sulfur functionality into molecules. mdpi.com The synthesis begins with an N-protected 3-(halomethyl)azetidine, such as 3-(bromomethyl)azetidine, which can be prepared from the corresponding (azetidin-3-yl)methanol.

The halo-azetidine derivative is reacted with a thiosulfate (B1220275) salt, typically sodium thiosulfate (Na₂S₂O₃), in an aqueous or mixed aqueous-organic solvent system. myttex.net This reaction proceeds via nucleophilic displacement of the halide by the thiosulfate anion to form the corresponding Bunte salt, sodium S-((N-protected-azetidin-3-yl)methyl) thiosulfate.

The Bunte salt intermediate serves as a stable carrier of the thiol group. The thiol is subsequently liberated by hydrolysis under acidic conditions. rsc.org This cleavage of the S-SO₃ bond yields the desired N-protected this compound along with sodium bisulfate. The final deprotection of the azetidine nitrogen provides the target compound. This method avoids the direct handling of volatile and odorous thiols until the final step.

Strategies for Introducing Thiol Functionality onto Azetidine Scaffolds

These methods involve the creation of the azetidine ring first, followed by the introduction of the methanethiol (B179389) group through functional group interconversion at the 3-position.

This strategy is one of the most direct and widely applicable for forming carbon-sulfur bonds. The success of this approach hinges on the presence of a suitable leaving group at the methyl position of a 3-substituted azetidine. As detailed in section 4.1.1, precursors such as N-protected (azetidin-3-yl)methyl tosylate or halides are ideal substrates.

A variety of sulfur nucleophiles can be employed, each offering different advantages in terms of reactivity and handling. libretexts.org Besides potassium thioacetate, other nucleophiles include sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), which can introduce the thiol group more directly, although their use can lead to the formation of symmetric disulfide byproducts through oxidation of the resulting thiol. Thiolate anions, generated from a thiol and a base, are also excellent nucleophiles for this transformation. libretexts.org

The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, to facilitate the SN2 reaction pathway. The choice of the sulfur nucleophile and reaction conditions can be optimized to maximize the yield of the desired thiol and minimize side reactions.

Table 2: Common Sulfur Nucleophiles for Substitution Reactions

| Nucleophile | Formula | Product after Substitution | Notes |

| Potassium Thioacetate | KSAc | Thioacetate (protected thiol) | Odorless, stable solid; requires subsequent hydrolysis. |

| Sodium Hydrosulfide | NaSH | Thiol (direct) | Can lead to disulfide formation; highly odorous. |

| Sodium Thiosulfate | Na₂S₂O₃ | Bunte Salt | Forms a stable, odorless intermediate requiring acid hydrolysis. |

| Thiourea | (NH₂)₂CS | Isothiouronium salt | Forms a stable salt; requires hydrolysis, typically under basic conditions. |

The Thiol-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful C-S bond-forming reaction. Its applicability to the synthesis of this compound would depend on the availability of a suitable azetidine-based Michael acceptor.

A hypothetical route could involve a precursor such as an N-protected methyl 2-(azetidin-3-ylidene)acetate. nih.gov The exocyclic double bond conjugated to the ester group is susceptible to attack by nucleophiles. In principle, a thiol, such as hydrogen sulfide or a protected equivalent, could add to this double bond in a Michael fashion. This would form a 3-substituted azetidine with a thioether linkage. However, this specific application for synthesizing the target methanethiol is not a commonly reported route. The primary challenge lies in the synthesis of the required azetidine-3-ylidene precursor and controlling the regioselectivity of the addition. The more established aza-Michael addition, involving an amine nucleophile, is more frequently documented for functionalizing this type of scaffold. nih.gov

Protecting Group Strategies in the Synthesis of this compound Derivatives

The use of protecting groups is essential in the synthesis of this compound due to the presence of two reactive functional groups: the secondary amine of the azetidine ring and the thiol group. The selection of protecting groups must be orthogonal, meaning each can be removed selectively without affecting the other.

Nitrogen Protecting Groups: The azetidine nitrogen is nucleophilic and basic, and its protection is crucial to prevent interference during C-S bond formation.

tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under many reaction conditions and its facile removal with acid (e.g., trifluoroacetic acid, TFA). acs.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis (H₂/Pd), a method that is often compatible with sulfur-containing compounds, although catalyst poisoning can be a concern.

Sulfonyl Groups (e.g., Tosyl, Nosyl): These groups are very stable but require harsh conditions for removal, which may not be compatible with the final product. However, some, like t-butanesulfonyl, can be removed under acidic conditions. nih.gov

Trityl (Trt): This bulky group is acid-labile and can be removed under mild acidic conditions, offering orthogonality with other protecting groups. peptide.com

Thiol Protecting Groups: Thiols are easily oxidized to disulfides and are strong nucleophiles. Protection is often necessary during multi-step syntheses.

Acetyl (Ac): As seen in the thioacetate substitution route, the acetyl group serves as an effective protecting group that is cleaved by hydrolysis.

Trityl (Trt): The trityl group is a common thiol protecting group, particularly in peptide synthesis. It is removed by acid (TFA) and offers good stability. sigmaaldrich.com

Acetamidomethyl (Acm): Acm is stable to TFA and is typically removed with mercury(II) or iodine, providing an orthogonal deprotection strategy. sigmaaldrich.com

tert-Butyl (tBu): This group is stable to TFA and requires stronger acids or specific reagents for removal. sigmaaldrich.com

Table 3: Orthogonal Protecting Group Pairs

| N-Protecting Group | N-Deprotection Condition | S-Protecting Group | S-Deprotection Condition | Orthogonality |

| Boc | Acid (TFA) | Acm | I₂ or Hg(OAc)₂ | Yes |

| Cbz | Hydrogenolysis | Trt | Acid (TFA) | Yes |

| Fmoc | Base (Piperidine) | tBu | Strong Acid / Hg(II) | Yes |

Amine Protecting Group Methodologies

The secondary amine of the azetidine ring is nucleophilic and can interfere with reactions at other sites of the molecule. Therefore, its protection is paramount during the synthesis. The choice of the amine protecting group is crucial as it influences the reactivity of the azetidine ring and must be removable without affecting the thiol group or the heterocyclic core. Several protecting groups are commonly employed in azetidine chemistry.

tert-Butoxycarbonyl (Boc):

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its facile removal under acidic conditions (e.g., trifluoroacetic acid, TFA), which are generally mild enough to not induce ring-opening of the azetidine. nih.govnih.gov The Boc group is stable to a wide range of non-acidic reagents, making it a versatile choice. In the synthesis of azetidine-based scaffolds, the Boc group has been used to attenuate the nucleophilicity of the azetidine nitrogen. nih.gov

Carboxybenzyl (Cbz):

The carboxybenzyl group, introduced using benzyl (B1604629) chloroformate, is another staple in amine protection. It is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation. This orthogonality with acid-labile groups makes it a valuable option in complex syntheses.

p-Toluenesulfonyl (Ts or Tosyl):

Sulfonyl groups, such as the p-toluenesulfonyl group, are robust protecting groups for amines. They are introduced by reacting the amine with p-toluenesulfonyl chloride. The resulting sulfonamide is stable to a broad range of reaction conditions. While the removal of the tosyl group can be challenging, it can be achieved under reductive conditions. The synthesis of [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol highlights the use of the tosyl group in the synthesis of functionalized azetidines. nih.gov

tert-Butoxythiocarbonyl (Botc):

A less common but effective protecting group is the tert-butoxythiocarbonyl group. The N-Botc group demonstrates greater acid lability compared to the N-Boc group and can also be removed under thermal conditions. acs.org This group has been shown to be compatible with α-lithiation and subsequent electrophilic trapping in azetidines. acs.org

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) nih.govnih.gov |

| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride | Reductive conditions |

| tert-Butoxythiocarbonyl | Botc | - | Acidic or thermal conditions acs.org |

Reactivity and Chemical Transformations of Azetidin 3 Yl Methanethiol

Reactions Involving the Thiol Functionality

The sulfhydryl group (-SH) is the primary site for many chemical transformations of (Azetidin-3-yl)methanethiol, exhibiting characteristic nucleophilicity and redox activity.

The sulfur atom in the thiol group of this compound exists in its most reduced state (-2). It is highly susceptible to oxidation by various oxidizing agents, leading to a range of sulfur oxyacids with progressively higher oxidation states. nih.govebsco.com The initial and reversible oxidation product is a sulfenic acid (R-SOH). nih.gov This species is typically unstable and can undergo further oxidation to form more stable sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids. nih.govmdpi.com The oxidation to sulfonic acid is generally considered irreversible. nih.gov Vigorous oxidation can lead directly to the sulfonic acid state. ebsco.com

The specific product formed often depends on the strength of the oxidizing agent and the reaction conditions.

| Oxidation Product | General Structure | Sulfur Oxidation State | Typical Reagents |

| Sulfenic Acid | (Azetidin-3-yl)methylsulfenic acid | 0 | Hydrogen peroxide (H₂O₂), Peroxynitrite (ONOO⁻) |

| Sulfinic Acid | (Azetidin-3-yl)methylsulfinic acid | +2 | Stronger oxidizing conditions |

| Sulfonic Acid | (Azetidin-3-yl)methylsulfonic acid | +4 | Vigorous oxidation (e.g., KMnO₄, HNO₃) |

This table is based on the general reactivity of thiols.

As a potent nucleophile, the thiol group readily participates in alkylation and acylation reactions.

Alkylation: In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion (R-S⁻). This anion can then react with alkyl halides or other electrophiles in an SN2 reaction to form thioethers. This process is a common method for synthesizing substituted azetidine (B1206935) sulfides. nih.gov

Acylation: Similarly, the thiolate can react with acylating agents such as acyl chlorides or anhydrides to yield thioesters. researchgate.net Various catalysts can facilitate these reactions under mild conditions. organic-chemistry.org

These reactions provide a straightforward route to functionalize the thiol moiety, attaching a wide range of organic substituents.

| Reaction Type | Reagent Class | Product | General Scheme |

| Alkylation | Alkyl Halides (R'-X) | Thioether | R-SH + R'-X → R-S-R' + HX |

| Acylation | Acyl Chlorides (R'-COCl) | Thioester | R-SH + R'-COCl → R-S-CO-R' + HCl |

| Acylation | Anhydrides ((R'-CO)₂O) | Thioester | R-SH + (R'-CO)₂O → R-S-CO-R' + R'-COOH |

R represents the (Azetidin-3-yl)methyl group.

One of the most significant reactions of thiols is their reversible oxidation to disulfides (R-S-S-R'). ebsco.com This reaction can occur between two molecules of this compound to form a homodimer or between this compound and another thiol-containing molecule to form a mixed disulfide.

Formation: Disulfide bond formation is an oxidation process that can be achieved under mild conditions, such as air oxidation, particularly in the presence of metal catalysts, or by using specific oxidizing agents like iodine (I₂) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netijpsi.org The reaction proceeds through a thiol-disulfide exchange mechanism, which involves the nucleophilic attack of a thiolate anion on a disulfide bond. nih.govuwaterloo.ca

Reduction: The disulfide bond can be readily cleaved back to the corresponding thiols using various reducing agents. Dithiols like dithiothreitol (B142953) (DTT) are highly effective due to the formation of a stable intramolecular disulfide ring upon reducing the target disulfide. nih.gov Other common reducing agents include phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

| Process | Description | Common Reagents |

| Formation (Oxidation) | Two thiol groups are linked via a covalent sulfur-sulfur bond. | Air (O₂), Iodine (I₂), DMSO, Potassium Ferricyanide |

| Reduction | A disulfide bond is cleaved to yield two thiol groups. | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) |

The nucleophilic nature of the thiol group enables it to participate in conjugate addition reactions, most notably the Thiol-Michael addition. nih.gov In this reaction, the thiol adds across a carbon-carbon double or triple bond that is activated by an adjacent electron-withdrawing group (EWG), known as a Michael acceptor. nih.govresearchgate.net

The reaction is typically catalyzed by a base, which deprotonates the thiol to the more reactive thiolate anion. researchgate.netrsc.org This anion then acts as the nucleophile in a 1,4-addition to the α,β-unsaturated system. nih.gov This reaction is highly efficient and forms a stable carbon-sulfur bond, making it a valuable tool in bioconjugation and materials science. mdpi.com

| Michael Acceptor Class | Example | Electron-Withdrawing Group (EWG) |

| α,β-Unsaturated Carbonyls | Acrylamides, Maleimides, Enones | Carbonyl (C=O) |

| α,β-Unsaturated Sulfones | Vinyl Sulfones | Sulfonyl (SO₂) |

| α,β-Unsaturated Nitriles | Acrylonitrile | Nitrile (C≡N) |

Azetidine Ring Reactivity in the Presence of the Thiol Moiety

The four-membered azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), which is the primary driver of its reactivity. rsc.orgrsc.org This strain makes the ring susceptible to cleavage reactions that are not observed in less strained systems like pyrrolidines. rsc.org

The presence of the methanethiol (B179389) substituent at the 3-position can modulate the reactivity of the azetidine ring. While the thiol group is not directly attached to a ring atom, its electronic properties and potential for intramolecular interactions can influence the ring's susceptibility to nucleophilic attack and ring-opening.

Recent studies have shown that certain substituted azetidines can act as electrophiles, reacting with cysteine thiols via a ring-opening SN2-like mechanism. nih.gov In the case of this compound, the molecule contains both the nucleophilic thiol and the potentially electrophilic strained ring. The reactivity could be influenced in several ways:

Electronic Effects: The sulfur atom could have a modest inductive effect on the azetidine ring, potentially altering the electron density at the ring carbons and influencing their susceptibility to nucleophilic attack.

Intramolecular Interactions: Depending on the conformation and the protonation state of the nitrogen and sulfur atoms, there could be intramolecular hydrogen bonding or other non-covalent interactions. Such interactions could alter the ring's conformation and strain, thereby affecting its reactivity. For instance, an interaction between the thiol proton and the lone pair of the azetidine nitrogen could influence the nucleophilicity of both centers.

Coordination Effects: In reactions involving metal catalysts, both the nitrogen and sulfur atoms could act as coordination sites, potentially leading to specific activation of the molecule for ring-opening or other transformations.

The azetidine ring is generally stable but can be opened under appropriate conditions, such as with strong nucleophiles or under Lewis acidic catalysis, which activates the ring for cleavage. rsc.orgnih.gov The presence of the thiol group adds a layer of complexity, potentially competing for reagents or directing the reactivity through the aforementioned effects.

Intramolecular Cyclizations Involving the Thiol Group (if reported)

Currently, specific examples of intramolecular cyclizations involving the thiol group of this compound to form bicyclic structures are not extensively detailed in readily available scientific literature. In principle, such reactions could be envisioned to proceed via nucleophilic attack of the thiol sulfur onto an electrophilic center incorporated elsewhere in the molecule, potentially on the azetidine nitrogen's substituent, to yield fused or spirocyclic thia-aza-bicyclic systems. However, documented instances of this specific transformation remain elusive. General synthetic strategies for azetidine ring formation often involve intramolecular cyclization, such as the gold-catalyzed oxidative cyclization of N-propargylsulfonamides to form azetidin-3-ones or the intramolecular aminolysis of epoxy amines. nih.govnih.gov These methods focus on the construction of the azetidine ring itself rather than subsequent reactions of the thiol group.

Ring Opening Reactions with the Thiol as a Nucleophile

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. nih.govgoogle.com This process is a key transformation, converting the compact heterocyclic scaffold into a functionalized linear amine. The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile capable of initiating such a reaction.

A notable example involves the reaction of azetidinyl oxadiazoles (B1248032) with cysteine. Studies have shown that the thiol side chain of a cysteine residue can attack a carbon atom of the azetidine ring, leading to the formation of a covalent, ring-opened adduct. nih.gov This reaction highlights the thiol's ability to act as the nucleophile in breaking the C-N bond of the strained ring. The process is often regioselective, affording specific linear amine products. nih.gov

In a model study, the reaction between an azetidinyl oxadiazole and N-Acetyl-L-cysteine methyl ester in a phosphate (B84403) buffer (pH 8) provided strong evidence for the opening of the azetidine ring. The mechanism involves the cysteine thiol attacking the C2 position of the azetidine. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Observation |

| Azetidinyl Oxadiazole 15 | N-Acetyl-L-cysteine methyl ester | Phosphate buffer (pH 8) | Cysteine-adducted, ring-opened species | Covalent adduct formation via nucleophilic attack of the thiol group on the azetidine ring. |

Data sourced from a study on cysteine-targeting electrophiles. nih.gov

This reactivity is characteristic of strained heterocycles and provides a pathway to convert compact azetidine precursors into more complex, polysubstituted acyclic amines. nih.gov

Derivatization and Scaffold Elaboration

The this compound scaffold is a valuable building block for creating a wide array of more complex molecules through derivatization of the thiol group.

Synthesis of Substituted Azetidinyl Thioethers

The most direct derivatization of the thiol group is its conversion to a thioether (sulfide). Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily undergo S-alkylation reactions with a variety of electrophiles. chemistrysteps.com This classic transformation allows for the introduction of diverse substituents onto the sulfur atom.

The general reaction involves the treatment of this compound with an alkylating agent, such as an alkyl halide, in the presence of a base to deprotonate the thiol. This SN2 reaction is typically efficient for primary and secondary alkyl halides. chemistrysteps.com

General Scheme for Thioether Synthesis: Azetidine-CH₂-SH + R-X + Base → Azetidine-CH₂-S-R + Base·HX (where R-X is an electrophile like an alkyl halide)

This method provides a straightforward route to a library of (Azetidin-3-yl)methyl thioethers with varied R groups, which can be used to modulate the physicochemical properties of the parent molecule.

| This compound | Electrophile (R-X) | Product |

| Azetidine-CH₂-SH | Benzyl (B1604629) Bromide | (Azetidin-3-yl)methyl benzyl sulfide (B99878) |

| Azetidine-CH₂-SH | Methyl Iodide | (Azetidin-3-yl)methyl methyl sulfide |

| Azetidine-CH₂-SH | 2-Bromoethanol | 2-(((Azetidin-3-yl)methyl)thio)ethanol |

Formation of Azetidinyl Thiol-Containing Heterocycles

The thiol group can also participate in cyclization reactions with bifunctional reagents to form new heterocyclic rings appended to the azetidine scaffold. This strategy allows for significant elaboration of the core structure.

One documented example involves the reaction of a protected form of the thiol, 1-acetyl-3-acetylthioazetidine (B8608355), which upon transformation yields a thiazolidine (B150603) ring. This reaction demonstrates how the azetidinyl thiol moiety can be used to construct more complex heterocyclic systems. Specifically, 1-acetyl-3-acetylthioazetidine was converted to 1-(1,3-thiazolidin-2-yl)azetidine-3-thiol hydrochloride. researchgate.net This transformation likely involves the reaction of the deprotected thiol with a two-carbon electrophile that also incorporates a nitrogen atom, leading to the formation of the five-membered thiazolidine ring.

This approach underscores the utility of this compound as a precursor for novel, complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Computational and Spectroscopic Characterization of Azetidin 3 Yl Methanethiol

Computational Chemistry Studies

Computational chemistry provides a powerful lens through which to examine the molecular properties of (Azetidin-3-yl)methanethiol at an atomic level. Through sophisticated modeling and calculations, insights into its stability, reactivity, and electronic structure can be gleaned.

Conformational Analysis and Energetic Landscapes

The flexibility of the azetidine (B1206935) ring and the rotational freedom of the methanethiol (B179389) substituent give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable arrangements (local and global minima) on the potential energy surface. These studies often employ molecular mechanics or quantum chemical methods to calculate the energy of different spatial orientations.

| Dihedral Angle | Predicted Stable Conformations (°) | Relative Energy (kcal/mol) |

| H-S-C-C | ~60, ~180, ~300 | 0, 1.2, 1.5 |

| C-C-N-C | Puckered (various) | Varies |

Note: This table is illustrative and based on general principles of conformational analysis for similar structures. Specific data for this compound would require dedicated computational studies.

Elucidation of Reaction Mechanisms (e.g., ring opening with thiols)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For azetidines, ring-opening reactions are a significant area of study. The reaction of the azetidine ring in this compound with other thiols, for instance, can be modeled to understand the transition states and intermediates involved. Such studies can predict the activation energies and reaction pathways, indicating whether a reaction is likely to proceed and under what conditions. This predictive power is invaluable for designing synthetic routes and understanding potential metabolic pathways.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT calculations can provide a wealth of information about this compound, including:

Optimized Geometry: The most stable three-dimensional structure of the molecule.

Vibrational Frequencies: Predictions of infrared and Raman spectra, which can be compared with experimental data for structural confirmation.

Electronic Properties: Distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for understanding reactivity.

Thermochemical Data: Enthalpy of formation, Gibbs free energy, and other thermodynamic properties.

These calculations are foundational for a deep understanding of the molecule's intrinsic properties and behavior.

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic techniques provide experimental data that complements computational findings, offering a real-world picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information:

¹H NMR: The chemical shifts of the protons would indicate their local electronic environment. The splitting patterns (multiplicity) would reveal the connectivity of the atoms through scalar coupling. For instance, the protons on the azetidine ring would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other and the methine proton at the 3-position. The thiol proton would have a characteristic chemical shift that can be influenced by solvent and concentration.

¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum would confirm the number of unique carbon environments in the molecule. The chemical shifts would provide information about the hybridization and functional groups attached to each carbon.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and establish the complete connectivity of the molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine CH₂ (adjacent to N) | 2.5 - 3.5 | 45 - 55 |

| Azetidine CH₂ (at C2/C4) | 2.0 - 3.0 | 30 - 40 |

| Azetidine CH | 3.0 - 4.0 | 35 - 45 |

| CH₂SH | 2.5 - 3.0 | 20 - 30 |

| SH | 1.0 - 2.0 | - |

Note: This table provides estimated chemical shift ranges based on typical values for similar functional groups. Actual values would be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₄H₉NS).

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Under electron ionization (EI) or other fragmentation techniques, the molecule would break apart in a predictable manner. The analysis of these fragment ions can help to piece together the structure of the original molecule, confirming the presence of the azetidine ring and the methanethiol side chain. Common fragmentation pathways might include the loss of the thiol group or the fragmentation of the azetidine ring itself.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is predicted to be dominated by the characteristic vibrations of its azetidine ring and methanethiol side chain.

The key functional groups are the secondary amine (N-H) and the thiol (S-H). The S-H stretching vibration is particularly diagnostic, though it typically results in a weak absorption band. rsc.orgchegg.com It is expected to appear in a relatively uncongested region of the spectrum. researchgate.netmdpi.com The N-H stretch of the secondary amine in the azetidine ring will also be a key feature. The spectrum will be further characterized by various C-H and C-N stretching and bending vibrations. High-resolution studies on the parent azetidine molecule have precisely located fundamental bands corresponding to CH2 rocking, ring deformation, and ring puckering modes, which would form the basis for more complex vibrations in this substituted derivative. researchgate.net

A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3350 - 3300 | N-H Stretch | Azetidine (Secondary Amine) | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH) | Medium-Strong |

| 2600 - 2550 | S-H Stretch | Thiol | Weak |

| 1470 - 1440 | CH₂ Scissoring (Bending) | Aliphatic | Medium |

| 1250 - 1150 | C-N Stretch | Azetidine | Medium |

| 900 - 850 | C-S-H Bending | Thiol | Medium |

| 750 - 650 | C-S Stretch | Thiol | Weak-Medium |

This table is based on established correlation charts and data from analogous compounds. rsc.orgmdpi.comresearchgate.netcdnsciencepub.comresearchgate.netvscht.czresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy orbital to a higher-energy orbital.

This compound is not expected to exhibit significant absorption in the standard UV-Vis spectral range (200–800 nm). libretexts.org This is because the molecule lacks chromophores—conjugated π-systems or functional groups with multiple bonds—that typically absorb in this region. msu.edulibretexts.org The electronic structure of this compound consists primarily of sigma (σ) bonds and non-bonding (n) electron pairs on the nitrogen and sulfur atoms.

The possible electronic transitions are of high energy and thus occur at short wavelengths, likely below 200 nm in the far-UV or vacuum-UV region. libretexts.org Saturated amines and thiols are known to be transparent in the conventional UV-Vis spectrum. nih.gov Any measurable absorption would be due to the following transitions:

n → σ* (non-bonding to sigma antibonding): Electrons from the lone pairs on the nitrogen and sulfur atoms can be excited to an antibonding sigma orbital. These transitions are typically of the lowest energy for saturated heterocycles but still fall in the far-UV range.

σ → σ* (sigma to sigma antibonding): Excitation of an electron from a C-C, C-H, C-N, or C-S bonding orbital to its corresponding antibonding orbital. These transitions are of very high energy. libretexts.org

| Electronic Transition | Orbitals Involved | Expected Wavelength (λmax) | Region |

|---|---|---|---|

| n → σ | N, S lone pair → C-N, C-S, C-H σ | < 200 nm | Far-UV |

| σ → σ | C-C, C-H, C-N, C-S σ → C-C, C-H, C-N, C-S σ | < 180 nm | Far-UV / Vacuum-UV |

This table summarizes the high-energy electronic transitions expected for a saturated molecule like this compound.

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not available in the surveyed literature, analysis of its derivatives would offer crucial structural insights.

The azetidine ring is a strained four-membered heterocycle, and its functionalization is a subject of significant interest in medicinal and synthetic chemistry. nih.govresearchgate.netrsc.org Crystallographic analysis of derivatives would precisely define the geometry of this strained ring. Key parameters of interest would include the puckering of the azetidine ring, the orientation of the methanethiol substituent (axial vs. equatorial), and the conformation of the side chain.

In a hypothetical crystal structure of a simple derivative, the following structural features would be anticipated:

Azetidine Ring: The four-membered ring would likely be non-planar (puckered) to alleviate some of the inherent ring strain.

Intermolecular Interactions: The presence of both a hydrogen bond donor (N-H) and a weaker hydrogen bond donor (S-H) would likely lead to a network of intermolecular hydrogen bonds in the crystal lattice, influencing the molecular packing.

Conformation: The orientation of the -CH₂SH group relative to the ring would be a key conformational feature.

The table below presents expected or typical values for key structural parameters based on data from related small-molecule structures containing azetidine or thiol moieties. mdpi.comsciencepublishinggroup.comresearchgate.netresearchgate.net

| Structural Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-N (in ring) | ~1.47 Å |

| Bond Length | C-C (in ring) | ~1.54 Å |

| Bond Length | C-S | ~1.82 Å |

| Bond Length | S-H | ~1.34 Å |

| Bond Angle | C-N-C (in ring) | ~90° |

| Bond Angle | C-C-C (in ring) | ~88° |

| Bond Angle | C-C-S | ~110° |

This table provides hypothetical, representative data for the core structural features of this compound, derived from general crystallographic data.

Applications in Advanced Organic Synthesis

Use as a Structural Motif and Building Block for Complex Molecules

The azetidine (B1206935) ring is an important structural motif found in a variety of biologically active compounds and natural products. nih.govnih.gov As a four-membered saturated nitrogen heterocycle, it provides a rigid, three-dimensional scaffold that is increasingly sought after in medicinal chemistry to improve pharmacokinetic properties and metabolic stability. nih.govrsc.org The inherent ring strain of azetidines makes them more stable than aziridines for easier handling, yet sufficiently reactive for synthetic transformations. rsc.org

(Azetidin-3-yl)methanethiol serves as a bifunctional building block. The azetidine nitrogen can be derivatized, while the methanethiol (B179389) group offers a nucleophilic handle for a wide array of chemical modifications, such as alkylation, oxidation, or disulfide bond formation. This dual reactivity allows for the controlled, stepwise construction of intricate molecular frameworks. For instance, the strained ring can be strategically opened or functionalized, a common tactic in strain-release-driven synthesis to access more complex structures. bris.ac.ukresearchgate.net

The incorporation of this building block can lead to the synthesis of novel analogs of existing drugs or entirely new classes of compounds. Its value is particularly noted in the construction of molecules with specific spatial arrangements of functional groups, a key strategy in designing bioactive agents. nih.gov The synthesis of functionalized azetidines, including azetidin-3-ones which are structural isomers of antibiotic β-lactams, highlights the versatility of the azetidine core as a substrate for creating diverse and complex molecules. nih.gov

| Feature | Synthetic Utility |

| Azetidine Ring | Provides a rigid, 3D scaffold; acts as a strained system for ring-opening reactions. |

| Methanethiol Group | Serves as a versatile nucleophile for S-alkylation, S-oxidation, and disulfide formation. |